Heptakis(2,3-dimethyl)-beta-cyclodextrin
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Overview
Description
Heptakis(2,3-dimethyl)-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the presence of methyl groups at the 2 and 3 positions of each glucose unit, which significantly alters its chemical and physical properties. This compound is known for its ability to form inclusion complexes with various guest molecules, making it valuable in a range of scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptakis(2,3-dimethyl)-beta-cyclodextrin can be synthesized through the methylation of beta-cyclodextrin. One common method involves the use of methyl iodide as the methylating agent in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions must be carefully controlled to ensure selective methylation at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Heptakis(2,3-dimethyl)-beta-cyclodextrin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylated derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the glucose units.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the cyclodextrin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.
Reduction: Reducing agents like sodium borohydride are used under mild conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated cyclodextrins, while substitution reactions can introduce various functional groups, enhancing the compound’s ability to form inclusion complexes .
Scientific Research Applications
Heptakis(2,3-dimethyl)-beta-cyclodextrin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of heptakis(2,3-dimethyl)-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the surrounding aqueous environment. This encapsulation enhances the solubility and stability of the guest molecules, making them more bioavailable and effective . The molecular targets and pathways involved depend on the specific guest molecules being encapsulated.
Comparison with Similar Compounds
Similar Compounds
- Heptakis(2,3-diacetyl)-beta-cyclodextrin
- Heptakis(2,3-dimethyl-6-sulfo)-beta-cyclodextrin
- Heptakis(2,3-di-O-methyl)-beta-cyclodextrin
Uniqueness
Heptakis(2,3-dimethyl)-beta-cyclodextrin is unique due to its specific methylation pattern, which enhances its ability to form stable inclusion complexes with a wide range of guest molecules. This property makes it particularly valuable in applications requiring precise molecular recognition and stabilization .
Properties
IUPAC Name |
[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38S,39R,40S,41R,43R,44R,45R,46R,47R,48S,49R)-10,15,20,25,30,35-hexakis(hydroxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98O35/c1-64-36-29-22(15-57)78-50(43(36)71-8)86-30-23(16-58)80-52(45(73-10)37(30)65-2)88-32-25(18-60)82-54(47(75-12)39(32)67-4)90-34-27(20-62)84-56(49(77-14)41(34)69-6)91-35-28(21-63)83-55(48(76-13)42(35)70-7)89-33-26(19-61)81-53(46(74-11)40(33)68-5)87-31-24(17-59)79-51(85-29)44(72-9)38(31)66-3/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKASCZVTBITFFN-XIINBPJDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(OC(C1OC)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)CO)CO)CO)CO)CO)CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H](C5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)CO)CO)CO)CO)CO)CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98O35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747876 |
Source
|
Record name | PUBCHEM_71317196 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123155-05-5 |
Source
|
Record name | PUBCHEM_71317196 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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